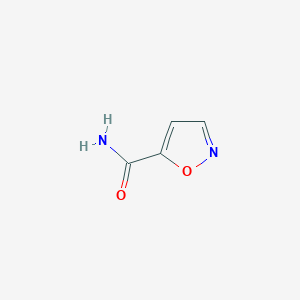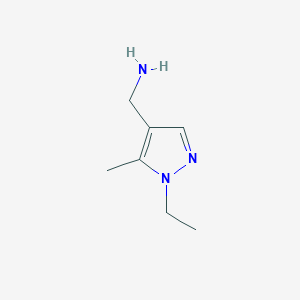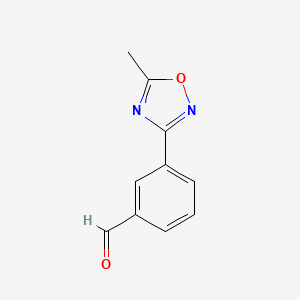![molecular formula C12H13NO3 B1311034 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid CAS No. 867329-99-5](/img/structure/B1311034.png)
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure includes a 2-oxopyrrolidinyl group attached to the benzene ring, indicating the presence of a lactam (a cyclic amide) within the alkyl side chain. This structural feature is significant as it can influence the compound's reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a procedure for synthesizing 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is described, which involves the hydrogenation of a precursor benzoic acid derivative obtained from the fusion of anthranilic acid with citraconic anhydride . Although the specific synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography. For example, the crystal structures of lanthanide complexes synthesized from derivatives of dihydroxy benzoic acid have been determined, revealing one-dimensional coordination polymers with interesting two-dimensional molecular arrays held together by hydrogen-bonding interactions . These findings suggest that the molecular structure of 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid could also exhibit unique packing and bonding patterns in the solid state.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be quite diverse. Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been synthesized and characterized, indicating that such compounds can form stable complexes with metals . This suggests that 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid may also participate in coordination chemistry, potentially leading to the formation of metal-organic frameworks or other complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be influenced by the substituents on the benzene ring. For instance, the photophysical properties of lanthanide complexes derived from substituted benzoates have been assessed, showing that these compounds can serve as efficient light-harvesting chromophores . Additionally, the biological applications of organotin(IV) complexes have been explored, with studies on their toxicity against different bacteria and fungi . These insights imply that 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid may also possess unique photophysical properties and biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A convenient synthesis method for derivatives similar to 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid offers cleaner material in higher overall yield than previously reported methods, showcasing advancements in synthetic chemistry techniques (Barker, Brimble, & McLeod, 2003). The structural investigation of triorganostannyl esters and their coordination to metal centers affects both photophysical properties and ligand interactions, indicating the compound's relevance in material science and photophysical studies (Tzimopoulos et al., 2010).
Luminescence and Photophysical Properties
The development of midrange affinity fluorescent Zn(II) sensors from derivatives demonstrates the compound's utility in biological imaging applications. These sensors exhibit significant fluorescence turn-on following Zn(II) addition and improved selectivity for Zn(II), highlighting their potential in live cell imaging (Nolan et al., 2006).
Coordination Polymers and Material Science
The synthesis of hybrid compounds based on derivatives illustrates the creation of new materials containing pharmacophoric fragments, offering potential applications in material science and pharmaceuticals (Ivanova, Kanevskaya, & Fedotova, 2019). Lanthanide-based coordination polymers assembled from derivatives demonstrate unique syntheses, crystal structures, and photophysical properties, underscoring the versatility of these compounds in developing materials with specific luminescence and structural characteristics (Sivakumar et al., 2011).
Supramolecular Chemistry
Studies on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives, reveal the effect of lateral substitution on the stability and extent of liquid crystal phases. This research is pivotal in designing new liquid crystal materials with tailored properties (Naoum, Fahmi, & Almllal, 2010).
Antiviral Research
In the context of antiviral research, derivatives have shown potential as inhibitors of RNA polymerase, offering a promising avenue for the development of new antiviral agents against influenza A viruses, including strains resistant to existing treatments (Yu et al., 2016).
Propiedades
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)8-9-3-1-4-10(7-9)12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSKZMIDVIXNCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427861 |
Source


|
| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
CAS RN |
867329-99-5 |
Source


|
| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)









![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)
